molecular formula C23H23FN2O4S B2893296 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795301-68-6

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2893296
CAS No.: 1795301-68-6
M. Wt: 442.51
InChI Key: GHVWTSYYLANDTE-UHFFFAOYSA-N
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Description

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a high-purity synthetic compound intended for research applications, particularly in the investigation of metabolic diseases and novel therapeutic agents. This molecule features a thiazolidine-2,4-dione (TZD) core, a privileged scaffold in medicinal chemistry known for its significant pharmacological potential . The primary research value of this compound is rooted in the well-established biological activity of the TZD pharmacophore. TZD derivatives are primarily investigated as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that functions as a master regulator of glucose and lipid homeostasis . Activation of PPAR-γ by TZD-based compounds can enhance insulin sensitivity, promote adipocyte differentiation, and exert anti-inflammatory effects, making them valuable tools for studying Type 2 Diabetes Mellitus (T2DM) and insulin resistance . The compound's mechanism of action is believed to involve binding to the PPAR-γ ligand-binding domain, leading to receptor heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating the transcription of proteins involved in metabolic pathways . Beyond its application in diabetes research, the TZD core has demonstrated a wide spectrum of other biological activities in scientific studies, including potential antimicrobial effects by inhibiting bacterial cytoplasmic Mur ligases, and antioxidant properties through the scavenging of reactive oxygen species (ROS) . Researchers can utilize this compound in various experimental models, including in vitro binding and transcriptional assays, cell-based studies, and in vivo models of metabolic disease to further elucidate its specific properties and mechanisms. This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications, nor for food, drug, or household use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c24-17-5-7-19(8-6-17)30-20-3-1-2-16(14-20)4-9-21(27)25-12-10-18(11-13-25)26-22(28)15-31-23(26)29/h1-3,5-8,14,18H,4,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVWTSYYLANDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a brominated pyrazole-azetidine hybrid with boronic acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione Thiazolidine-2,4-dione Piperidine-4-yl, 3-(4-fluorophenoxy)phenylpropanoyl Not explicitly reported
3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione Thiazolidine-2,4-dione Pyrrolidin-3-yl, 3-(2-fluorophenyl)propanoyl Not explicitly reported
3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione Thiazolidine-2,4-dione Azetidin-3-yl, 3-(4-chloro-3-fluorophenyl)propanoyl Not explicitly reported

Key Observations :

  • Ring size : Piperidine (6-membered) vs. pyrrolidine (5-membered) vs. azetidine (4-membered). Smaller rings (e.g., azetidine) may enhance metabolic stability but reduce conformational flexibility .
  • Substituent position: Fluorine at the 4-position (user’s compound) vs.

Functional Group Modifications

Compound Name Functional Group Variation Biological Activity Reference
5-(Furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a) Furan-2-ylmethylene, piperidin-1-ylmethyl COX-2 inhibition (IC₅₀: 0.82 μM, comparable to Diclofenac)
(Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione Ethoxybenzylidene, aminoethyl ERK1/2 inhibition; selective anti-melanoma activity
YPC-21440 (imidazo[1,2-b]pyridazine-substituted TZD) Imidazo[1,2-b]pyridazine, 4-methylpiperazinyl Pan-Pim kinase inhibition (IC₅₀: <10 nM)

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in the user’s compound) may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors like 4a .
  • Extended aromatic systems (e.g., imidazo[1,2-b]pyridazine in YPC-21440) improve kinase selectivity and potency compared to simpler aryl groups .

Comparison with Functional Analogs

Anticancer Agents

Compound Name Mechanism of Action Efficacy Data Reference
3-(2-aminoethyl)-5-(3-phenylpropylidene)thiazolidine-2,4-dione Raf/MEK/ERK and PI3K/Akt pathway inhibition Reduces melanoma cell proliferation (IC₅₀: ~5 μM)
YPC-21817 MsOH Pan-Pim kinase inhibition In vivo tumor growth suppression (70% at 30 mg/kg)

Key Observations :

  • The user’s compound lacks direct anticancer data, but its fluorophenoxy group may mimic the hydrophobic interactions seen in Raf/MEK/ERK inhibitors .

Anti-Inflammatory Agents

Compound Name Target Activity vs. Reference Drug Reference
4a (furan-substituted TZD) COX-2 IC₅₀: 0.82 μM (Diclofenac IC₅₀: 0.76 μM)
User’s compound Not reported Hypothesized COX-2 inhibition

Key Observations :

  • Piperidine and fluorophenoxy groups in the user’s compound may enhance COX-2 binding compared to furan-based analogs, but experimental validation is needed .

Biological Activity

The compound 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine derivative that exhibits a range of biological activities. This article synthesizes current research findings, including its pharmacological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the thiazolidine-2,4-dione class, which is known for its diverse biological properties. The specific structure includes a piperidine ring and a fluorophenoxy group, which contribute to its pharmacological profile.

Pharmacological Activities

Research indicates that thiazolidine derivatives, including the compound , possess several biological activities:

  • Antidiabetic Effects : Thiazolidinediones are primarily recognized for their role as insulin sensitizers in diabetes management. They activate peroxisome proliferator-activated receptors (PPARs), leading to improved glucose metabolism and insulin sensitivity .
  • Anticancer Properties : Some studies have shown that thiazolidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated the ability to induce apoptosis in cancer cells by targeting topoisomerases .
  • Antimicrobial and Antioxidant Activity : The thiazolidine scaffold has been associated with antimicrobial and antioxidant effects. These properties are crucial for developing treatments against infections and oxidative stress-related diseases .

The biological activity of this compound is largely attributed to its interaction with PPARs. Upon binding to these receptors, it promotes the transcription of genes involved in glucose and lipid metabolism. Additionally, the compound may exert anticancer effects by disrupting DNA replication processes through topoisomerase inhibition .

Case Studies and Research Findings

Several studies have explored the efficacy of thiazolidine derivatives:

  • Antidiabetic Activity : A study demonstrated that thiazolidinediones improved glycemic control in diabetic animal models by enhancing insulin sensitivity .
  • Anticancer Activity : Research indicated that certain thiazolidine derivatives could significantly reduce the viability of various cancer cell lines (e.g., MCF-7) by inducing apoptosis through intrinsic pathways .
  • In Silico Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in inflammation and cancer progression, indicating its potential as a lead compound for drug development .

Data Summary Table

Biological ActivityMechanismReference
AntidiabeticPPAR activation
AnticancerTopoisomerase inhibition
AntimicrobialDisruption of microbial growth
AntioxidantScavenging free radicals

Q & A

Basic: What are the standard synthetic protocols for this compound, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidin-4-yl-thiazolidine-2,4-dione core. Key steps include:

  • Coupling reactions : The 4-fluorophenoxy phenyl propanoyl group is introduced via nucleophilic acyl substitution or amidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for condensation steps, while ethanol may be used for cyclization .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions are employed depending on the reaction step .
    Validation : Intermediates are monitored using TLC (for reaction progress) and HPLC (for purity >95%). Final characterization relies on ¹H/¹³C NMR and FT-IR to confirm functional groups and regiochemistry .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS identifies volatile by-products .
  • Spectroscopy :
    • NMR : ¹H NMR resolves piperidine and thiazolidinone proton environments; ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
    • X-ray crystallography : Used to resolve stereochemistry in crystalline derivatives (e.g., bond angles and torsion angles in thiazolidinone rings) .
  • Elemental analysis : Validates empirical formula (e.g., C, H, N, S content) .

Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?

Methodological Answer:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation steps, while higher temperatures (80–100°C) accelerate cyclization .
  • Catalyst screening : Computational tools (e.g., DFT calculations) predict optimal catalysts (e.g., p-toluenesulfonic acid for esterification) .
  • Solvent optimization : Mixed solvents (e.g., DCM:MeOH 4:1) balance solubility and reaction kinetics .
    Example : In a 2025 study, replacing THF with DMF increased yield from 62% to 78% by enhancing intermediate stability .

Advanced: How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and incubation times (e.g., 48 hrs) .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenoxy vs. methoxyphenyl substituents) to identify pharmacophore contributions .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial assays) to account for variability in MIC measurements .

Advanced: What computational strategies aid in predicting reactivity and designing derivatives?

Methodological Answer:

  • Quantum mechanics : DFT calculations model transition states for acylation/cyclization steps .
  • Molecular docking : Predict binding affinity to targets (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina .
  • Machine learning : Train models on existing thiazolidinone datasets to predict solubility or toxicity .

Advanced: How to establish structure-activity relationships (SAR) for this compound’s biological effects?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified fluorophenoxy or piperidine groups (e.g., 3-methoxypropyl vs. hexyl chains) .
  • Pharmacophore mapping : Identify critical moieties (e.g., thiazolidinone ring’s C=O group) via 3D-QSAR .
  • Biological profiling : Test derivatives against panels of enzymes (e.g., COX-2 for anti-inflammatory activity) .

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